4-Bromo-6-isopropyl-3-methylbenzene-1,2-diamine
Description
4-Bromo-6-isopropyl-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2 and a molecular weight of 243.14 g/mol . This compound is characterized by the presence of a bromine atom, an isopropyl group, and a methyl group attached to a benzene ring, along with two amine groups at the 1 and 2 positions. It is commonly used in various chemical syntheses and research applications.
Properties
IUPAC Name |
4-bromo-3-methyl-6-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWVFOVPPQWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1N)N)C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212216 | |
| Record name | 4-Bromo-3-methyl-6-(1-methylethyl)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854403-53-5 | |
| Record name | 4-Bromo-3-methyl-6-(1-methylethyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854403-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methyl-6-(1-methylethyl)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-isopropyl-3-methylbenzene-1,2-diamine typically involves the bromination of 6-isopropyl-3-methylbenzene-1,2-diamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-isopropyl-3-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of fully reduced amine derivatives.
Scientific Research Applications
Overview
4-Bromo-6-isopropyl-3-methylbenzene-1,2-diamine, with the molecular formula C10H15BrN2 and a molecular weight of 243.14 g/mol, is an organic compound notable for its diverse applications across various scientific fields. Its unique structure, featuring a bromine atom and amino groups, enables its use in chemistry, biology, and industry.
Chemical Synthesis
This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:
- Substitution Reactions : The bromine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
- Oxidation and Reduction Reactions : The compound can be oxidized to form quinones or reduced to yield amines, making it versatile in synthetic pathways.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reaction Example | Key Reagents |
|---|---|---|
| Substitution | Nucleophilic substitution with NaOH | Sodium hydroxide |
| Oxidation | Formation of quinones | Potassium permanganate |
| Reduction | Conversion to amines | Palladium on carbon (Pd/C) |
Biological Research
This compound is being investigated for its potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities.
- Anticancer Potential : Research is ongoing to explore its efficacy against various cancer cell lines due to its ability to interact with biological molecules .
Medicinal Chemistry
The compound's unique chemical structure has led to its exploration as a potential therapeutic agent . Its mechanism of action involves interactions with specific molecular targets, which may inhibit or modify biological functions. This property makes it a candidate for drug development aimed at treating diseases like cancer and infections.
Industrial Applications
In the industrial sector, this compound is utilized in the production of:
- Dyes and Pigments : Its chemical properties allow it to be incorporated into formulations for coloring agents.
- Other Industrial Chemicals : The compound serves as an intermediate in the synthesis of various industrial chemicals, enhancing production efficiency .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial effects of several brominated compounds, including this compound. Results indicated significant inhibition against gram-positive bacteria, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for producing this compound highlighted the use of N-bromosuccinimide (NBS) as a safer alternative to elemental bromine. This approach improved yield and purity while reducing environmental impact during production .
Mechanism of Action
The mechanism of action of 4-Bromo-6-isopropyl-3-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and amine groups allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Diamino-2,4,5,6-tetrabromobenzene: Known for its elastic and optical properties.
3-Bromo-1-N-methylbenzene-1,2-diamine: Another brominated diamine with similar reactivity.
Uniqueness
4-Bromo-6-isopropyl-3-methylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of bromine, isopropyl, and methyl groups makes it a versatile compound for various synthetic and research applications.
Biological Activity
4-Bromo-6-isopropyl-3-methylbenzene-1,2-diamine, also known as 4-Bromo-1,2-benzenediamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its cytotoxic effects, enzyme inhibition, and antimicrobial properties.
- Molecular Formula : C₉H₁₃BrN₂
- Molecular Weight : 217.12 g/mol
- CAS Number : 1575-37-7
- Physical State : White to brown solid
- Solubility : Soluble in chloroform
Cytotoxicity
Research indicates that derivatives of 4-bromo-benzenediamine exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1 μM to over 10 μM against RPMI 8402 and KB3-1 cell lines. The cytotoxic effects are often influenced by the presence of bromine substituents and the overall molecular structure .
| Compound Structure | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | KB3-1 | ~1 |
| Unsubstituted derivative | RPMI 8402 | ~10 |
| Substituted derivative (with thiazole) | KB3-1 | ~0.25 |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for the compound range from 1.95 to 500 μg/mL depending on the bacterial strain tested .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 100 |
| P. aeruginosa | 200 |
Enzyme Inhibition
In addition to cytotoxic and antimicrobial activities, derivatives of this compound have been evaluated for their ability to inhibit specific enzymes. For example, studies suggest that certain complexes formed with transition metals exhibit potent inhibition of alkaline phosphatase, which is crucial in various biochemical pathways .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of a series of bromo-substituted benzenediamines, including our compound of interest. The results indicated that the introduction of bromine at specific positions significantly enhanced cytotoxicity against human cancer cell lines compared to their non-brominated counterparts.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of various substituted benzenediamines against clinical isolates. The study found that compounds with bromine substitutions demonstrated enhanced activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-Bromo-6-isopropyl-3-methylbenzene-1,2-diamine, and how can purity be ensured?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with bromination of substituted benzene derivatives followed by functional group modifications. Key steps include:
- Bromination : Use electrophilic aromatic substitution under controlled temperature (0–5°C) with catalysts like FeBr₃ to ensure regioselectivity .
- Amine Protection/Deprotection : Protect the diamine groups using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent alkylation steps.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the compound. Validate purity via HPLC (>98%) and NMR (¹H/¹³C) to confirm structural integrity .
Q. How can researchers safely handle this compound given limited toxicological data?
- Methodological Answer : Adopt precautionary measures aligned with brominated aromatic amines:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
- Waste Disposal : Follow halogenated organic waste protocols, including neutralization with sodium bicarbonate before disposal .
Q. What are the primary academic applications of this compound in synthetic chemistry?
- Methodological Answer : The compound serves as a precursor for:
- Heterocyclic Synthesis : Building block for benzimidazoles or triazoles via cyclization with aldehydes or nitriles.
- Ligand Design : Functionalize metal-organic frameworks (MOFs) by coordinating its diamine groups with transition metals (e.g., Cu, Pd) .
- Cross-Coupling Reactions : Participate in Suzuki-Miyaura couplings using its bromo substituent for C–C bond formation .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction Path Search : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for bromine substitution or amine functionalization .
- Machine Learning (ML) : Train models on existing reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., PdCl₂ vs. Ni-based) .
- Validation : Compare computational predictions with experimental yields (e.g., GC-MS analysis) to refine parameters .
Q. What experimental strategies resolve contradictions in kinetic data for reactions involving this compound?
- Methodological Answer : Address discrepancies via:
- Isothermal Calorimetry : Measure reaction enthalpy changes to detect side reactions or intermediate formation.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track real-time bond vibrations (e.g., C–Br cleavage).
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (temperature, concentration) causing data variability .
Q. How can reactor design improve scalability for synthesizing this compound?
- Methodological Answer : Optimize continuous-flow reactors for large-scale production:
- Microreactor Systems : Enhance heat/mass transfer for exothermic bromination steps, reducing decomposition risks .
- Residence Time Distribution (RTD) Analysis : Adjust flow rates to ensure uniform mixing and prevent byproduct formation.
- Process Analytical Technology (PAT) : Implement inline UV-vis sensors to monitor intermediate concentrations .
Q. What methodologies assess the environmental impact of this compound degradation products?
- Methodological Answer : Conduct lifecycle analysis (LCA) and ecotoxicological assays:
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze breakdown products via LC-QTOF-MS.
- Toxicity Screening : Use Daphnia magna or algal bioassays to evaluate acute/chronic effects of degradation intermediates .
- Computational Fate Modeling : Predict environmental persistence using EPI Suite or OPERA models to estimate biodegradation half-lives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
